An In-depth Technical Guide to the Chemical Properties and Synthesis of Ritonavir-13C,d3
An In-depth Technical Guide to the Chemical Properties and Synthesis of Ritonavir-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Ritonavir-13C,d3, an isotopically labeled version of the antiretroviral drug Ritonavir. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, drug metabolism and pharmacokinetics (DMPK), and analytical chemistry.
Chemical Properties
Ritonavir-13C,d3 is a stable isotope-labeled compound used as an internal standard in quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass difference from the unlabeled drug, allowing for precise and accurate quantification.
The key chemical and physical properties of Ritonavir-13C,d3 are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₆¹³CH₄₅D₃N₆O₅S₂ | [1][2] |
| Molecular Weight | 724.96 g/mol | [1][2] |
| Monoisotopic Mass | 724.3295 g/mol | |
| CAS Number | Not available (unlabeled CAS: 155213-67-5) | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Approximately 120-122 °C (for unlabeled) | [4] |
| Solubility | Freely soluble in methanol and ethanol; practically insoluble in water. | [5] |
| Isotopic Purity | ≥98% | |
| Chemical Purity | ≥95% |
Synthesis of Ritonavir-13C,d3
The synthesis of Ritonavir-13C,d3 involves a multi-step process that mirrors the synthesis of unlabeled Ritonavir, with the strategic introduction of the isotopic labels at a key step. The overall synthetic strategy involves the coupling of three main building blocks. The isotopic labels are typically introduced via a labeled precursor to one of these fragments.
Based on established synthetic routes for Ritonavir, a plausible pathway for the synthesis of Ritonavir-13C,d3 is outlined below. The key step for introducing the isotopes is the use of ¹³C,d₃-methylamine or a related labeled synthon.
Overall Synthetic Workflow
The synthesis can be conceptually broken down into the preparation of three key intermediates, followed by their sequential coupling.
Caption: High-level workflow for the synthesis of Ritonavir-13C,d3.
Detailed Experimental Protocols (Illustrative)
The following protocols are illustrative of the key transformations involved in the synthesis of Ritonavir and can be adapted for the preparation of the isotopically labeled analog.
Step 1: Synthesis of the Diamino Alcohol Core (Intermediate C)
The synthesis of the chiral diamino alcohol core is a critical part of the overall process. One common method involves the reduction of an enaminone.[2]
-
Enaminone Reduction: To a solution of the starting enaminone in a suitable solvent (e.g., a mixture of THF and methanol), sodium borohydride is added portion-wise at a controlled temperature (e.g., 20-25 °C).[2]
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude diamino alcohol.
-
Purification: The crude product is purified by column chromatography to obtain the desired stereoisomer.
Step 2: Preparation of the Labeled Thiazole Fragment (Intermediate B)
This step involves the introduction of the ¹³C and deuterium labels.
-
Formation of Labeled Amine: A labeled precursor such as ¹³C,d₃-methylamine hydrochloride is neutralized to the free base.
-
Coupling Reaction: The labeled methylamine is reacted with a suitable activated thiazole derivative (e.g., a thiazole methyl carbonate) to form the labeled carbamate fragment. The reaction is typically carried out in an aprotic solvent in the presence of a base.
-
Purification: The resulting labeled thiazole intermediate is purified by crystallization or column chromatography.
Step 3: Final Assembly
The final steps involve the coupling of the three intermediates.
-
First Coupling: The valine-derived fragment (Intermediate A) is coupled to the diamino alcohol core (Intermediate C). This is typically an amide bond formation reaction that can be mediated by standard coupling reagents.
-
Deprotection: Any protecting groups on the resulting intermediate are removed under appropriate conditions.
-
Second Coupling: The deprotected intermediate is then reacted with the labeled thiazole fragment (Intermediate B) to form the final Ritonavir-13C,d3 molecule. This is often a carbamate formation step.
-
Final Purification: The final product is purified to a high degree using techniques such as preparative HPLC or crystallization to meet the stringent purity requirements for use as an internal standard.
Analytical Characterization
The identity and purity of Ritonavir-13C,d3 are confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is typically used to assess the chemical purity of Ritonavir-13C,d3.
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 4.0) in a ratio of 55:45 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 246 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method would be expected to show a single major peak for Ritonavir-13C,d3, with any impurities being well-resolved.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the labeled compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Ritonavir-13C,d3. The spectra will be very similar to that of unlabeled Ritonavir, with the key differences being the signal corresponding to the ¹³C-labeled carbon and the absence of the proton signals for the deuterated methyl group.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical experimental workflow for the use of Ritonavir-13C,d3 as an internal standard in a pharmacokinetic study.
Caption: Workflow for a typical pharmacokinetic study using Ritonavir-13C,d3.
Conclusion
Ritonavir-13C,d3 is an essential tool for the accurate and precise quantification of Ritonavir in biological matrices. A thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for its effective use in drug development and clinical research. This guide provides a foundational overview to aid researchers and scientists in their work with this important isotopically labeled compound.
References
- 1. RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. mdpi.com [mdpi.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
